Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
CAS No.: 1105662-95-0
Cat. No.: VC2858373
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate - 1105662-95-0](/images/structure/VC2858373.png)
Specification
CAS No. | 1105662-95-0 |
---|---|
Molecular Formula | C12H18N2O4 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate |
Standard InChI | InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16) |
Standard InChI Key | NTNPOQXSCYQLOP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2 |
Introduction
Chemical Identity and Fundamental Properties
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate belongs to the class of heterocyclic compounds containing a diazaspiro core system. The compound features a spiro junction connecting a four-membered ring to a six-membered ring, with nitrogen atoms at positions 2 and 5, and carbonyl groups at positions 6 and 8. This structural arrangement creates a rigid molecular framework with specific spatial orientation that may contribute to its biological activities .
The compound is formally known as 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester in systematic nomenclature. It has been cataloged in chemical databases with the identifier SCHEMBL424614 and the InChIKey NTNPOQXSCYQLOP-UHFFFAOYSA-N, which serves as a unique digital representation of its chemical structure .
Physical and Chemical Properties
The compound possesses several key physicochemical properties that define its behavior in chemical and biological systems. These properties are summarized in the following table:
The low XLogP3-AA value (-0.3) suggests moderate water solubility, while the hydrogen bond donor and acceptor counts indicate the compound's potential for forming intermolecular interactions, which could be significant for protein binding in biological systems .
Structural Characteristics and Conformational Analysis
Core Structure
The molecular architecture of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is defined by its diazaspiro[3.5]nonane skeleton. This framework consists of a four-membered azetidine ring and a six-membered ring joined through a spiro carbon atom. The compound contains two nitrogen atoms strategically positioned within this structure, with one nitrogen in the four-membered ring bearing the tert-butyloxycarbonyl (Boc) protecting group .
Functional Groups and Reactive Sites
Several key functional groups characterize this molecule:
-
The tert-butyloxycarbonyl (Boc) group at position 2, which serves as a protecting group for the nitrogen atom
-
Two carbonyl (C=O) groups at positions 6 and 8, which can serve as hydrogen bond acceptors
-
A secondary amide (NH) group, which can function as a hydrogen bond donor
-
The spiro junction, which creates a rigid three-dimensional conformation
These structural elements collectively determine the compound's reactivity profile and potential interactions with biological targets .
Synthesis and Chemical Transformations
Synthetic Pathways
Although the search results do not provide detailed synthetic routes for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate, its appearance in patents suggests it serves as an intermediate in multi-step synthetic processes for pharmaceutical compounds. The European patent document referenced in the search results mentions this compound in "Step 5" of a synthetic sequence, indicating its role in a sequential chemical transformation process .
Reactivity and Chemical Transformations
As a diazaspiro compound with multiple functional groups, tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate likely participates in various chemical transformations relevant to medicinal chemistry:
-
The Boc protecting group can be selectively removed under acidic conditions to liberate the secondary amine for further functionalization
-
The amide groups can undergo nucleophilic substitution reactions
-
The carbonyl groups may serve as sites for reduction or nucleophilic addition
These reactivity patterns make the compound valuable as a building block for the synthesis of more complex molecular structures with potential biological activities .
Applications in Pharmaceutical Research
Role in Anticancer Drug Development
The primary research application of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate appears to be in the development of antitumor agents. Patent documents indicate its involvement in the synthesis of quinazoline derivatives that function as type I receptor tyrosine kinase inhibitors . These inhibitors have significant potential in treating hyperproliferative disorders, particularly cancers characterized by aberrant tyrosine kinase activity .
The European patent document EP4360713 specifically mentions this compound in the context of developing novel quinazoline compounds that "inhibit type I receptor tyrosine kinases, demonstrate good brain penetration in animals, and possess favourable toxicity profiles" . This suggests that derivatives incorporating the diazaspiro structure may address important challenges in cancer treatment, such as blood-brain barrier penetration and reduced cardiotoxicity (decreased activity against hERG channels) .
HER2-Targeted Therapies
More specifically, the patent literature associates this compound with the development of therapies targeting HER2 (human epidermal growth factor receptor 2), a protein often overexpressed in certain aggressive forms of cancer. The compounds described in the patent are particularly aimed at treating "HER2-associated disease or conditions, including cancer (e.g., metastatic cancer, such as brain metastases)" .
The development of brain-penetrant HER2 inhibitors addresses a critical unmet need in oncology, as brain metastases in HER2-positive cancers remain difficult to treat with conventional therapies. The patent documentation notes that "Limited clinical efficacy [is] observed when treating BCBM [breast cancer brain metastasis] patients with non-brain penetrable aforementioned antibody, ADC and TKIs [tyrosine kinase inhibitors]" .
Structure-Activity Relationships
Comparison with Related Compounds
The search results include information about a structurally related compound, tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, which differs in the positioning of one nitrogen atom and one carbonyl group . This suggests that researchers are exploring variations of the diazaspiro[3.5]nonane scaffold to optimize biological activity and pharmacokinetic properties.
A comparison of the two compounds reveals subtle structural differences that could significantly impact their biological behavior:
Feature | tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate | tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate |
---|---|---|
CAS Number | 1105662-95-0 | Not provided in search results |
Nitrogen Positions | 2 and 5 | 2 and 6 |
Carbonyl Positions | 6 and 8 | 5 and 8 |
SMILES | Not provided in search results | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CNC2=O |
Predicted CCS (Collision Cross Section) | Not provided in search results | 161.9 Ų for [M+H]+ adduct |
These structural variations may lead to different binding affinities for target proteins and altered metabolic stability profiles .
The compound is classified as a "Heterocyclic Building Block" product family, reflecting its utility in organic synthesis and medicinal chemistry research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume